molecular formula C11H14N2O5 B13339681 N-(Aminocarbonyl)-3-hydroxy-a-methyl-L-tyrosine

N-(Aminocarbonyl)-3-hydroxy-a-methyl-L-tyrosine

Cat. No.: B13339681
M. Wt: 254.24 g/mol
InChI Key: VXDGAWHKWZTBEQ-NSHDSACASA-N
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Description

N-(Aminocarbonyl)-3-hydroxy-a-methyl-L-tyrosine is a specialty biochemical for research use. This compound is a derivative of alpha-methyl-L-tyrosine (also known as metyrosine), which is a well-characterized and potent competitive inhibitor of the enzyme tyrosine hydroxylase (Tyrosine 3-monooxygenase) . Tyrosine hydroxylase is the rate-limiting enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of L-tyrosine to L-DOPA, the precursor to dopamine, norepinephrine, and epinephrine . By inhibiting this initial and rate-limiting step, this class of compounds leads to the depletion of catecholamines, making it a critical tool for researchers studying sympathetic nervous system overactivity, neuroendocrine tumors like pheochromocytoma, and the fundamental mechanisms of neurotransmitter synthesis . The structural modifications in this particular derivative—the addition of an aminocarbonyl group and a hydroxy group to the core alpha-methyl-L-tyrosine structure—may alter its solubility, binding affinity, or cellular uptake, presenting unique investigative opportunities. Researchers can utilize this compound to probe specific aspects of enzyme-inhibitor interactions, develop new analytical methods, or explore novel modulators of catecholaminergic pathways. This product is strictly for research purposes in laboratory settings and is not intended for diagnostic or therapeutic use. WARNING: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human consumption purposes. All necessary safety data sheets (SDS) and handling procedures must be consulted prior to use.

Properties

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

(2S)-2-(carbamoylamino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H14N2O5/c1-11(9(16)17,13-10(12)18)5-6-2-3-7(14)8(15)4-6/h2-4,14-15H,5H2,1H3,(H,16,17)(H3,12,13,18)/t11-/m0/s1

InChI Key

VXDGAWHKWZTBEQ-NSHDSACASA-N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)N

Origin of Product

United States

Preparation Methods

Esterification of L-tyrosine

  • Reaction : L-tyrosine is esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
  • Conditions : Reflux at elevated temperature (~60°C–80°C).
  • Purification : The esterified product, L-tyrosine methyl ester hydrochloride , is isolated by acidification, filtration, and drying.

Protection of Functional Groups

  • The amino group of tyrosine is protected with groups such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to prevent undesired side reactions during subsequent steps.
  • Reagents : Boc anhydride or Fmoc-Cl in suitable solvents (e.g., dichloromethane, tetrahydrofuran).
  • Conditions : Room temperature, with bases like triethylamine or sodium bicarbonate to facilitate acylation.

The introduction of the α-methyl group is achieved via asymmetric alkylation or by utilizing chiral starting materials. Literature indicates the use of α-methylated amino acids or their derivatives as intermediates.

Approaches:

Note : The stereochemistry at the α-position is critical, often requiring chiral catalysts or enantioselective synthesis to obtain the desired α-methyl-L-tyrosine .

Introduction of the Hydroxy Group at the 3-Position

The 3-hydroxy functionality is introduced either through direct hydroxylation or by starting from a tyrosine analog that already contains this group.

Hydroxylation methods:

  • Electrophilic aromatic substitution : Using oxidizing agents like hydrogen peroxide or potassium permanganate under mild conditions to selectively hydroxylate the aromatic ring.
  • Regioselectivity control : Achieved by protecting groups and reaction conditions to favor hydroxylation at the desired position.

Alternatively, the 3-hydroxy group can be introduced via nucleophilic substitution on a suitable precursor, such as a halogenated aromatic compound.

Formation of the N-(Aminocarbonyl) Group

The aminocarbonyl moiety (–CONH2) is typically introduced through carbamoylation of the amino group.

Carbamoylation procedure:

  • Reagents : Use of phosgene derivatives (e.g., triphosgene, diphosgene) or carbamoyl chlorides .
  • Conditions : Reactions are performed in inert solvents like dichloromethane or tetrahydrofuran at low temperatures (0°C–25°C) to control reactivity.
  • Process : The amino group of the protected tyrosine derivative reacts with the carbamoyl reagent to form the N-(Aminocarbonyl) group.

Final Purification and Characterization

The synthesized compound is purified via:

Characterization involves:

Summary of the Preparation Strategy

Step Reaction Reagents Conditions Purpose References
Esterification L-tyrosine + methanol Methanol, acid catalyst Reflux (~60°C–80°C) Convert to methyl ester
Protection Ester + Boc anhydride Boc anhydride, base Room temperature Protect amino group
α-Methylation Protected tyrosine derivative Methyl iodide, chiral catalysts Controlled temperature Introduce α-methyl group Based on chiral amino acid synthesis methods
Hydroxylation Aromatic ring hydroxylation H₂O₂ or KMnO₄ Mild, controlled Add 3-hydroxy group
Carbamoylation Protected amino group Triphosgene or carbamoyl chloride 0°C–25°C Form N-(Aminocarbonyl) ,
Deprotection & Purification Final purification Chromatography, recrystallization Ambient Obtain pure compound Standard protocols

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the ureido group.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various ether or ester derivatives.

Scientific Research Applications

(S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which (S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid exerts its effects involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in redox reactions, while the ureido group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine with structurally related tyrosine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) N-Substituent Phenyl Substitution α-Substitution Key Properties/Applications Sources
N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine C₁₁H₁₄N₂O₅* 254.24* Aminocarbonyl 3-hydroxy α-methyl Hypothesized enzyme inhibitor -
Metirosine (α-Methyl-L-tyrosine) C₁₀H₁₃NO₃ 195.21 None 4-hydroxy α-methyl Tyrosine hydroxylase inhibitor; treats pheochromocytoma
N-Acetyl-L-tyrosine C₁₁H₁₃NO₄ 223.23 Acetyl 4-hydroxy None Used in metabolic disorder studies, improves solubility
3-Nitro-L-tyrosine C₉H₁₀N₂O₅ 226.19 None 3-nitro None Marker for oxidative stress; research tool
3-Chloro-L-tyrosine C₉H₁₀ClNO₃ 215.63 None 3-chloro None Biomarker for inflammation

*Hypothetical values derived from structural analogs.

Key Differences and Implications

N-Acetyl-L-tyrosine is associated with aromatic L-amino acid decarboxylase deficiency, suggesting that N-aminocarbonyl derivatives could similarly modulate this pathway .

Phenyl Substitution :

  • The 3-hydroxy group distinguishes the compound from natural tyrosine (4-hydroxy) and derivatives like 3-nitro- or 3-chloro-L-tyrosine. This positional change could alter receptor binding or redox properties .

α-Methyl Substitution :

  • The α-methyl group in both the target compound and Metirosine introduces steric hindrance, which is critical for inhibiting enzymes like tyrosine hydroxylase .

Pharmacological Potential

  • Metirosine is clinically used to reduce catecholamine synthesis in pheochromocytoma, demonstrating the therapeutic relevance of α-methylated tyrosine analogs .
  • N-Acetyl-L-tyrosine is utilized in metabolic studies due to its enhanced stability and solubility compared to unmodified tyrosine .
  • 3-Nitro-L-tyrosine serves as a biomarker for peroxynitrite-mediated oxidative damage, highlighting the diagnostic value of modified tyrosine residues .

Biological Activity

N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine, also known as a derivative of L-tyrosine, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine

N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine is a modified amino acid that retains the core structure of L-tyrosine while incorporating an aminocarbonyl group. This modification enhances its solubility and may influence its biological interactions.

1. Antioxidant Properties

Research indicates that L-tyrosine derivatives, including N-(aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine, exhibit significant radical scavenging capabilities. The presence of the phenolic hydroxyl group in the structure contributes to this activity, making it effective in neutralizing reactive oxygen species (ROS) and potentially protecting cells from oxidative stress .

2. Antimicrobial Activity

Studies have demonstrated that various tyrosine derivatives possess antimicrobial properties. For instance, derivatives with fatty acyl modifications have shown promising activity against multiple bacterial strains. The effectiveness was measured through Minimum Inhibitory Concentration (MIC) assays, revealing that certain modifications significantly enhance antimicrobial potency .

3. Anticancer Potential

The anticancer activity of N-(aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine has been explored in vitro using various cancer cell lines. The compound's mechanism involves the inhibition of key metabolic pathways in cancer cells, leading to reduced proliferation and increased apoptosis. IC50 values for specific cancer lines have been reported, indicating varying levels of sensitivity to this compound .

The biological effects of N-(aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the synthesis of neurotransmitters and hormones, affecting metabolic pathways critical for cell survival and proliferation.
  • Modulation of Neurotransmission : Given its structural similarity to neurotransmitters, this compound may influence glutamatergic transmission, which is crucial in neurodegenerative diseases like Alzheimer's .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of N-(aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations compared to control groups, highlighting its potential as a therapeutic agent for oxidative stress-related conditions.

Case Study 2: Anticancer Activity

In a comparative study involving colon cancer cell lines (DLD-1), N-(aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine exhibited a notable reduction in cell viability. The study employed flow cytometry to assess apoptosis rates, revealing that treatment with the compound led to increased early and late apoptotic cell populations .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntioxidantRadical scavenging
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis

Q & A

Q. What are the established synthetic routes for N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine, and what are their key challenges?

The synthesis of tyrosine derivatives typically involves protecting functional groups (e.g., hydroxyl and amino groups) to avoid side reactions. For example, in the synthesis of 3'-Carboxy-L-tyrosine, researchers utilized N-acetyl-L-tyrosine as a precursor and optimized oxidation steps to introduce carboxyl groups . Key challenges include low yields during Sandmeyer reactions (e.g., nitration or iodination) and purification difficulties due to polar intermediates. Methodological solutions include using Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups to enhance solubility and reduce side reactions .

Q. How can researchers characterize the purity and stereochemical integrity of N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine?

Characterization requires orthogonal analytical techniques:

  • HPLC : To assess purity (>95% by high-performance liquid chromatography, as seen in tyrosine derivatives like N-Acetyl-L-tyrosine) .
  • NMR : To confirm stereochemistry and functional group integrity (e.g., ¹H and ¹³C NMR for verifying α-methyl substitution) .
  • Mass spectrometry : For exact mass determination (e.g., using ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns) .
  • Optical rotation : To validate enantiomeric purity, critical for tyrosine derivatives with chiral centers .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in the spectroscopic analysis of tyrosine derivatives?

Contradictions in NMR or IR data often arise from tautomerism, impurities, or solvent effects. For example:

  • Tautomerism : Use deuterated solvents (e.g., D₂O or DMSO-d6) to stabilize specific forms of the compound .
  • Impurity interference : Combine preparative HPLC with LC-MS to isolate and identify minor components .
  • Solvent-dependent shifts : Compare spectra across multiple solvents (e.g., methanol, chloroform) to distinguish intrinsic peaks from solvent artifacts .

Q. How can researchers optimize the regioselective functionalization of the phenolic hydroxyl group in tyrosine derivatives?

Regioselective modification of the phenolic -OH group requires protecting competing functional groups. For example:

  • Methylation : Use methyl iodide in the presence of a base (e.g., K₂CO₃) while protecting the amino group with Boc .
  • Nitration : Employ mixed acid (HNO₃/H₂SO₄) under controlled temperatures to avoid over-nitration .
  • Enzymatic coupling : Tyrosinase-mediated oxidation can generate quinone intermediates for site-specific conjugation .

Q. What advanced techniques are recommended for analyzing metabolic stability or degradation pathways of this compound?

  • Stability studies : Use LC-MS/MS to monitor degradation products under stress conditions (e.g., pH, temperature) .
  • Isotopic labeling : Incorporate ¹⁴C or deuterium at specific positions to trace metabolic pathways in cell cultures .
  • Enzymatic assays : Incubate with liver microsomes or recombinant enzymes (e.g., CYP450 isoforms) to identify phase I/II metabolites .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s role in enzymatic inhibition or protein binding?

  • Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates or radiolabeled ligands (e.g., ³H-tyrosine) .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) by immobilizing target proteins on sensor chips .
  • Molecular docking : Validate experimental data with computational models (e.g., AutoDock Vina) to predict binding modes .

Q. What precautions are critical when handling hygroscopic or light-sensitive derivatives of tyrosine?

  • Storage : Store under inert gas (argon or nitrogen) at 2–8°C in amber vials to prevent oxidation .
  • Handling : Use anhydrous solvents (e.g., THF or DMF) and glove boxes for moisture-sensitive reactions .
  • Safety : Follow protocols for hazardous intermediates (e.g., nitrotyrosine derivatives, which may be explosive) .

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